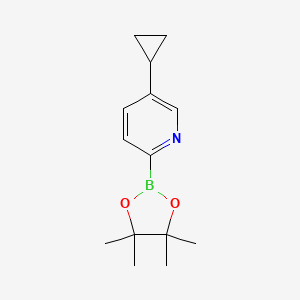

5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a boronate ester-functionalized pyridine derivative featuring a cyclopropyl substituent at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position. Its molecular formula is C₁₄H₁₉BNO₂, with a molecular weight of approximately 243.1 g/mol.

Properties

Molecular Formula |

C14H20BNO2 |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

5-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(9-16-12)10-5-6-10/h7-10H,5-6H2,1-4H3 |

InChI Key |

VSVATMJNTODFAB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Boronic Ester Intermediate

The key intermediate, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , can be synthesized via borylation of pyridine derivatives or bromination followed by borylation .

Recent advances suggest using brominated pyridine derivatives as starting materials, which are then subjected to borylation using bis(pinacolato)diboron in the presence of a catalyst.

Detailed Preparation Methods

Method A: Borylation of 2-Bromopyridine Derivatives

Step 1: Synthesis of 2-Bromopyridine

- Commercially available or synthesized via bromination of pyridine at the 2-position.

Step 2: Borylation via Palladium-Catalyzed Suzuki-Miyaura Reaction

-

- 2-Bromopyridine

- Bis(pinacolato)diboron

- Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(dba)₂)

- Base (e.g., potassium acetate or cesium carbonate)

- Solvent (e.g., dimethylacetamide, CPME, or toluene)

-

- Combine 2-bromopyridine with bis(pinacolato)diboron in the presence of the palladium catalyst and base.

- Heat the mixture at 80–110°C under inert atmosphere for 12–24 hours.

- Purify the product via column chromatography or recrystallization.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | ~93% | , |

| Temperature | 110°C | ||

| Solvent | CPME or toluene | ||

| Time | 12–16 hours |

Method B: Direct Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

Step 1: Preparation of Cyclopropylboronic Acid

- Commercially available or synthesized via hydroboration of cyclopropene derivatives.

Step 2: Cross-Coupling

-

- 2-Bromopyridine or 2-chloropyridine derivative

- Cyclopropylboronic acid

- Palladium catalyst (e.g., Pd(dba)₂)

- Ligand (e.g., Xantphos or Xantphos derivatives)

- Base (e.g., cesium carbonate)

- Solvent (e.g., CPME, MTBE, or toluene)

-

- Combine the reagents under inert atmosphere.

- Heat at 100–115°C for 1–16 hours.

- Purify via chromatography.

- The use of Xantphos ligand with Pd(dba)₂ has shown high efficiency, achieving yields up to 99% within 45 minutes under optimized conditions.

- Solvent choice influences yield and purity, with CPME and MTBE providing cleaner reactions.

| Entry | Catalyst | Ligand | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 10 | Pd(dba)₂ | Xantphos | CPME | 106°C | 1 h | 99% | |

| 13 | Pd(dba)₂ | Xantphos | CPME | 106°C | 45 min | 73% (isolated) |

Notes on Optimization

- Catalyst loading as low as 1–2% can be effective.

- Ligand choice critically affects conversion; Xantphos offers large bite angles favoring reductive elimination.

- Solvent impacts reaction rate and purity; CPME and MTBE are advantageous.

- Temperature around 100–115°C is optimal for high yields.

Summary of the Most Effective Protocol

| Step | Conditions | Outcome |

|---|---|---|

| Borylation of pyridine | 2-Bromopyridine + bis(pinacolato)diboron, Pd(dppf)Cl₂, Cs₂CO₃, CPME, 110°C, 16 h | 93% yield of boronic ester |

| Coupling with cyclopropylboronic acid | 2-Bromopyridine derivative + cyclopropylboronic acid, Pd(dba)₂, Xantphos, Cs₂CO₃, CPME, 106°C, 45 min | 73–99% yield of target compound |

Additional Considerations

- Purification: Column chromatography or recrystallization from suitable solvents.

- Characterization: Confirm structure via NMR, IR, and mass spectrometry.

- Safety: Handle palladium catalysts and boron reagents with appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the Suzuki-Miyaura reaction.

Major Products

Oxidation: Produces the corresponding boronic acid.

Reduction: Yields the corresponding alcohol.

Substitution: Forms various substituted pyridine derivatives, depending on the reactants used.

Scientific Research Applications

5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in cancer research.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various metal catalysts. In the Suzuki-Miyaura reaction, the boron atom in the compound interacts with the palladium catalyst, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the cross-coupling process, enabling the synthesis of a wide range of organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Cyclopropyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine ()

- Key Difference : Cyclopropyl group at the 2-position (vs. 5-position in the target compound).

- The 2-cyclopropyl substituent may hinder transmetalation steps due to proximity to the boronate ester.

3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Pyridine ()

- Key Difference : Trifluoromethyl (-CF₃) group at the 5-position and boronate at the 3-position.

- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing boronate electrophilicity and accelerating Suzuki couplings. Molecular weight (273.06 g/mol ) is higher due to the fluorine atoms.

2-Chloro-4-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine ()

- Key Difference : Halogen substituents (Cl, F) at the 2- and 4-positions.

- Impact : Halogens increase electron-withdrawing effects, improving boronate reactivity. The Cl substituent may direct further functionalization via nucleophilic aromatic substitution.

Heterocyclic and Saturated Ring Systems

2-Cyclopropyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Imidazo[1,2-a]Pyridine ()

- Key Difference : Imidazo[1,2-a]pyridine core instead of pyridine.

- Boronate position (6 vs. 2) may alter regioselectivity in couplings.

1-Cyclopropyl-1,2,3,6-Tetrahydro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine ()

- Key Difference : Partially saturated pyridine ring (tetrahydro-pyridine).

- The saturated ring may improve solubility in polar solvents.

Functional Group Variations

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Pyrrolidin-3-yl)Pyridine ()

- Key Difference : Pyrrolidin-3-yl group at the 2-position.

- Impact : The secondary amine introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Molecular weight (274.17 g/mol ) is slightly higher than the target compound.

2-(Prop-1-en-2-yl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine ()

- Key Difference : Propenyl group at the 2-position.

- Impact : The alkene enables additional reactivity (e.g., Diels-Alder cycloadditions), broadening synthetic utility. Steric effects from the propenyl group may reduce coupling efficiency.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura), where the boronate ester reacts with halogenated pyridine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction rates .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to reduce steric hindrance from the cyclopropyl group are critical .

Q. How can purification protocols be optimized to isolate high-purity 5-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : Multi-step purification is recommended:

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate boronate esters from unreacted starting materials .

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to exploit differences in solubility between the product and by-products .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Moisture control : Store under inert atmosphere (argon or nitrogen) in sealed containers, as boronate esters hydrolyze in the presence of water .

- Temperature : Maintain at 2–8°C to prevent thermal degradation, especially for long-term storage .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm the cyclopropyl moiety and boronate ester integration .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₁₄H₂₁BNO₂, theoretical MW: 245.16) with <2 ppm error .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The cyclopropyl group may hinder transmetalation steps in Suzuki reactions; kinetic studies using time-resolved NMR can quantify rate reductions .

- Electronic effects : Cyclopropane’s strain-induced electron-withdrawing character may polarize the boron center, enhancing electrophilicity. DFT calculations can model charge distribution .

Q. What strategies resolve contradictions in reported optimal reaction conditions for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., solvent polarity, base strength) and identify robust conditions .

- By-product analysis : LC-MS or GC-MS can detect intermediates (e.g., protodeboronation products) that explain yield discrepancies across studies .

Q. How do electron-withdrawing or electron-donating substituents on the pyridine ring affect the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Substituent screening : Synthesize derivatives (e.g., trifluoromethyl, methoxy) and compare reaction rates in model cross-couplings. For example, electron-withdrawing groups (e.g., -SO₂Me) increase boron electrophilicity, accelerating aryl transfers .

- Biological activity : Pair computational docking (e.g., AutoDock) with in vitro assays to correlate substituent effects with target binding .

Q. What computational methods are recommended to predict the regioselectivity of functionalization reactions involving this boronate ester?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Molecular dynamics (MD) : Simulate solvent-catalyst interactions to model steric accessibility of the cyclopropyl group .

Q. How can cross-coupling efficiency be balanced with steric challenges posed by the cyclopropyl group in complex heterocyclic systems?

- Methodological Answer :

- Ligand engineering : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates while minimizing steric clashes .

- Microwave-assisted synthesis : Shorten reaction times to reduce decomposition pathways caused by prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.